Cas no 2034273-92-0 (N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide is a synthetic organic compound with notable structural features. This compound exhibits a unique combination of functionalities, including a thiophene ring and a pyrazole moiety, which contribute to its potential applications in pharmaceuticals and materials science. Its molecular structure suggests potential for drug development, offering opportunities for further research into its biological and chemical properties.
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide structure
2034273-92-0 structure
商品名:N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
CAS番号:2034273-92-0
MF:C16H17N3OS2
メガワット:331.455680608749
CID:5333241

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide
    • N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]thiophene-3-carboxamide
    • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
    • インチ: 1S/C16H17N3OS2/c1-11-8-12(2)19(18-11)14(15-4-3-6-22-15)9-17-16(20)13-5-7-21-10-13/h3-8,10,14H,9H2,1-2H3,(H,17,20)
    • InChIKey: ANRWGYJCAIWFLC-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C(CNC(C1=CSC=C1)=O)N1C(C)=CC(C)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 396
  • トポロジー分子極性表面積: 103
  • 疎水性パラメータ計算基準値(XlogP): 3

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6519-3634-40mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
2034273-92-0
40mg
$140.0 2023-09-08
Life Chemicals
F6519-3634-50mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
2034273-92-0
50mg
$160.0 2023-09-08
Life Chemicals
F6519-3634-20μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
2034273-92-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6519-3634-3mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
2034273-92-0
3mg
$63.0 2023-09-08
Life Chemicals
F6519-3634-5mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
2034273-92-0
5mg
$69.0 2023-09-08
Life Chemicals
F6519-3634-10mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
2034273-92-0
10mg
$79.0 2023-09-08
Life Chemicals
F6519-3634-25mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
2034273-92-0
25mg
$109.0 2023-09-08
Life Chemicals
F6519-3634-30mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
2034273-92-0
30mg
$119.0 2023-09-08
Life Chemicals
F6519-3634-20mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
2034273-92-0
20mg
$99.0 2023-09-08
Life Chemicals
F6519-3634-2μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide
2034273-92-0
2μmol
$57.0 2023-09-08

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide 関連文献

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamideに関する追加情報

Introduction to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide (CAS No. 2034273-92-0)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034273-92-0, represents a convergence of multiple structural motifs that are known for their potential biological activity. The presence of both pyrazole and thiophene rings in its molecular framework suggests a unique set of electronic and steric properties that make it a promising candidate for further investigation in drug discovery.

The pyrazole moiety, characterized by its five-membered heterocyclic structure containing nitrogen atoms at the 1 and 4 positions, is well-documented for its role in various pharmacological applications. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral properties. In particular, the 3,5-dimethyl substitution pattern enhances the stability and bioavailability of the pyrazole ring, making it more suitable for biological interactions. This structural feature is particularly relevant in the context of developing novel therapeutic agents that require efficient absorption and distribution within the body.

Complementing the pyrazole component is the thiophene ring, which is another crucial structural element in N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide. Thiophenes are known for their aromaticity and ability to participate in various chemical reactions due to their electron-rich nature. The thiophen-2-yl group in this compound introduces additional electronic complexity, which can influence its interaction with biological targets. Such structural diversity often leads to enhanced binding affinity and selectivity, key factors in the development of effective pharmaceuticals.

The ethyl chain connecting the pyrazole and thiophene moieties serves as a linker that modulates the overall conformation and solubility of the molecule. This flexible linker allows the compound to adopt multiple orientations, potentially increasing its interaction with biological receptors. The thiophene-3-carboxamide group at one end of the molecule further contributes to its pharmacological profile by providing a site for hydrogen bonding and other non-covalent interactions. These interactions are critical for achieving high specificity and efficacy in drug design.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict the behavior of compounds like N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide before experimental validation. These simulations have highlighted the potential of this compound as an inhibitor of various enzymes implicated in diseases such as cancer and neurodegeneration. For instance, studies suggest that the pyrazole-thiophene structure may disrupt key signaling pathways by binding to enzymes like kinases and phosphodiesterases.

In vitro studies have begun to unravel the mechanistic aspects of this compound's biological activity. Initial assays indicate that it exhibits inhibitory effects on several target proteins relevant to inflammation and cell proliferation. The dimethylpyrazole moiety appears to play a critical role in modulating these interactions by stabilizing specific conformations required for binding. Additionally, the thiophene ring contributes to hydrophobic interactions with aromatic pockets on target proteins, further enhancing binding affinity.

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriately substituted pyrazole derivatives and thiophene-based precursors, followed by functional group transformations to introduce the carboxamide moiety. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing both time and resource requirements.

One notable aspect of this compound's synthesis is its scalability for industrial production. The use of readily available starting materials and well-established reaction conditions makes it feasible to produce larger quantities for preclinical studies. This scalability is crucial for advancing from laboratory research to clinical trials, where significant amounts of material are required.

The pharmacokinetic properties of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-y l)ethyl]thiophene -3-carboxamide are also under investigation. Preliminary data suggest that it exhibits reasonable oral bioavailability and moderate metabolic stability in vivo. These characteristics are essential for ensuring that the compound reaches therapeutic levels within the body and remains active long enough to exert its desired effects.

Furthermore, toxicological assessments have been conducted to evaluate the safety profile of this compound. Early findings indicate that it demonstrates low toxicity at tested doses, suggesting potential for further development into a safe therapeutic agent. However, comprehensive toxicological studies are necessary before any clinical application can be considered.

The potential applications of N-[2-(3 ,5 -dimethyl -1 H -py ra zol -1 - yl ) - 2 - ( th i o ph ene - 2 - y l ) eth yl ] thi o ph ene - 3 - car box am ide extend beyond traditional pharmaceuticals . Its unique structural features make it attractive for use as an intermediate in materials science , particularly in developing organic semiconductors and conductive polymers . These materials have applications in electronics , solar cells , and other advanced technologies.

In conclusion , N-[2-(3 ,5 -dimethyl -1 H -py ra zol -1 - yl ) - 2 - ( th i o ph ene - 2 - y l ) eth yl ] thi o ph ene - 3 car box am ide ( CAS No . 2034273 .92 .0 ) is a multifaceted compound with significant potential in pharmaceuticals , materials science , and beyond . Its complex molecular structure , characterized by interacting pyrazole , thiophene , and carboxamide moieties , positions it as a promising candidate for further research . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in addressing complex biological challenges .

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